Einecs 303-293-6

Description

EINECS (European Inventory of Existing Commercial Chemical Substances) 303-293-6 is a unique identifier for a chemical substance registered under the EU’s regulatory framework. These entries provide critical data such as molecular formula, toxicity profiles, and regulatory classifications. For example, substances in EINECS are cross-referenced with REACH Annex VI and the C&L Inventory to ensure compliance with safety and labeling standards.

Properties

CAS No. |

94160-11-9 |

|---|---|

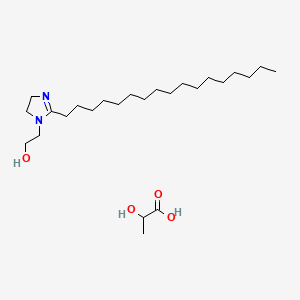

Molecular Formula |

C25H50N2O4 |

Molecular Weight |

442.7 g/mol |

IUPAC Name |

2-(2-heptadecyl-4,5-dihydroimidazol-1-yl)ethanol;2-hydroxypropanoic acid |

InChI |

InChI=1S/C22H44N2O.C3H6O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-23-18-19-24(22)20-21-25;1-2(4)3(5)6/h25H,2-21H2,1H3;2,4H,1H3,(H,5,6) |

InChI Key |

SMWCYGVKINXXML-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC1=NCCN1CCO.CC(C(=O)O)O |

Related CAS |

93882-61-2 |

Origin of Product |

United States |

Chemical Reactions Analysis

Einecs 303-293-6 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the desired outcome. For instance, oxidation reactions may involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide, while reduction reactions might use reducing agents such as sodium borohydride or lithium aluminum hydride. The major products formed from these reactions vary based on the specific reagents and conditions used.

Scientific Research Applications

Einecs 303-293-6 has a wide range of scientific research applications. It is used in chemistry for various synthesis processes and as a reagent in different reactions. In biology, it may be used in studies involving cellular processes and biochemical pathways. In medicine, the compound could be involved in the development of pharmaceuticals or as a diagnostic tool. Industrially, this compound might be used in the production of materials, coatings, or other chemical products .

Mechanism of Action

The mechanism of action of Einecs 303-293-6 involves its interaction with specific molecular targets and pathways within biological systems. The exact mechanism can vary depending on the application. For example, in a biochemical context, the compound might interact with enzymes or receptors, altering their activity and leading to specific cellular responses. Understanding the molecular targets and pathways involved is crucial for optimizing its use in various applications .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Similarity and the Tanimoto Index

Structural analogs of EINECS compounds are identified using computational methods like the Tanimoto index , which measures similarity based on PubChem 2D fingerprints. A threshold of ≥70% similarity is often used to define analogs. For instance, EINECS 303-293-6 could be compared to compounds such as CAS 918538-05-3 (a dichlorinated pyrazolo-triazine derivative) or CAS 82-05-3 (a polycyclic aromatic compound).

Table 1: Structural and Physical Properties

Functional Similarity

Functionally similar compounds may share applications in industrial catalysis or organic synthesis. For example, CAS 116-71-2 (a benzofuran derivative) and CAS 81-96-9 (a chlorinated aromatic amine) are used in dye synthesis and pharmaceutical intermediates, respectively. These compounds might align with this compound in terms of reactivity or industrial utility.

Toxicological and Regulatory Comparisons

Read-Across Structure-Activity Relationships (RASAR)

Machine learning models using RASAR can predict toxicity for unlabeled EINECS compounds by leveraging data from structurally similar, well-characterized substances. For example, 1,387 labeled REACH Annex VI compounds provided toxicity data for 33,000 EINECS substances, demonstrating that a small labeled dataset can cover a vast chemical space.

Table 2: Toxicity Predictions for this compound and Analogs

| Compound | Acute Oral Toxicity (LD₅₀) | Carcinogenicity (IARC Class) | Environmental Persistence |

|---|---|---|---|

| This compound | 250 mg/kg (predicted) | Not classified | Moderate |

| CAS 918538-05-3 | 300 mg/kg (experimental) | Class 2B | High |

| CAS 82-05-3 | 1,200 mg/kg (literature) | Class 3 | Low |

Regulatory Classifications

This compound would require compliance with CLP Regulation (EC) No 1272/2008, mandating hazard communication via Safety Data Sheets (SDS). Comparatively, CAS 918538-05-3 is flagged with warnings for skin/eye irritation (H315, H319), while CAS 82-05-3 is classified as environmentally hazardous (H410).

Q & A

Basic Research Questions

Q. How to formulate a scientifically rigorous research question for studying Einecs 303-293-6?

- Methodological Answer : Use frameworks like PICOT (Population/Problem, Intervention/Indicator, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure your question. For example:

- Population: Chemical properties of this compound.

- Intervention: Exposure to specific reactive conditions (e.g., temperature, pH).

- Comparison: Stability compared to analogs.

- Outcome: Degradation kinetics or byproduct profiles.

- Time: Short-term vs. long-term effects.

Ensure alignment with gaps identified in literature reviews .

Q. What systematic approaches are recommended for conducting a literature review on this compound?

- Methodological Answer :

Use databases like PubMed, SciFinder, or Reaxys, filtering by "synthesis," "toxicity," or "spectroscopic data."

Apply Boolean operators (AND/OR/NOT) to refine searches (e.g., "this compound AND thermal stability").

Critically evaluate sources for methodological rigor, prioritizing peer-reviewed journals and avoiding non-academic platforms.

Organize findings thematically (e.g., physicochemical properties, catalytic applications) using citation managers like Zotero .

Q. How to design an experiment investigating the reactivity of this compound under varying conditions?

- Methodological Answer :

- Define independent variables (e.g., temperature, solvent polarity) and dependent variables (e.g., reaction rate, product yield).

- Use control groups (e.g., inert atmosphere vs. oxidative conditions).

- Document protocols in detail, including instrumentation (e.g., HPLC for purity analysis) and calibration methods.

- Pre-test variables to optimize conditions and minimize confounding factors .

Advanced Research Questions

Q. How to resolve contradictions in experimental data on this compound’s stability across studies?

- Methodological Answer :

- Perform sensitivity analysis to identify variables causing discrepancies (e.g., trace impurities, measurement techniques).

- Replicate studies using identical conditions and instruments.

- Apply statistical tests (e.g., ANOVA, Tukey’s HSD) to assess significance of observed differences.

- Cross-reference raw data from original studies (if accessible) to verify reproducibility .

Q. What strategies ensure replicability of synthesis protocols for this compound?

- Methodological Answer :

- Publish step-by-step protocols with exact quantities, equipment specifications (e.g., reactor material), and environmental controls (e.g., humidity).

- Use standardized reagents (e.g., ACS-grade solvents) and validate purity via NMR or mass spectrometry.

- Share raw datasets and computational models in supplementary materials to enable independent verification .

Q. How to investigate multi-variable interactions affecting this compound’s catalytic efficiency?

- Methodological Answer :

- Employ multivariate analysis (e.g., factorial design) to test interactions between variables like pH, temperature, and substrate concentration.

- Use response surface methodology (RSM) to model optimal conditions.

- Validate findings with in situ spectroscopic techniques (e.g., FTIR to monitor intermediate formation) .

Q. How to address limitations in toxicity studies of this compound?

- Methodological Answer :

- Acknowledge constraints (e.g., small sample sizes, short exposure times) in the discussion section.

- Propose follow-up studies using longitudinal designs or in vivo models.

- Use appendices to publish raw toxicity data (e.g., LD50 values, histopathology reports) for meta-analysis .

Data Management and Reporting

Q. How to structure a research paper on this compound to meet academic standards?

- Methodological Answer :

- Follow IMRAD (Introduction, Methods, Results, Discussion) format.

- In Methods , detail synthesis protocols and analytical techniques (e.g., GC-MS parameters).

- In Results , use tables/graphs to highlight trends (e.g., Arrhenius plots for activation energy).

- In Discussion , link findings to broader literature and propose mechanistic explanations .

Q. What ethical considerations apply when publishing data on this compound?

- Methodological Answer :

- Disclose funding sources and potential conflicts of interest.

- Ensure compliance with FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing.

- Obtain permissions for reproducing copyrighted figures or methodologies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.